

Technical Guide: 6-(2-Methoxyphenyl)-2-pyridone[1][2]

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Compound of Interest

Compound Name: 2-Hydroxy-6-(2-methoxyphenyl)pyridine

CAS No.: 1111114-62-5

Cat. No.: B3213080

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Part 1: Compound Identity & CAS Registry Status[2]

6-(2-methoxyphenyl)-2-pyridone is a heteroaryl compound belonging to the class of 6-aryl-2-pyridones.[1][2] It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Pim-1, BTK) and non-competitive AMPA receptor antagonists (related to Perampanel).[1][3]

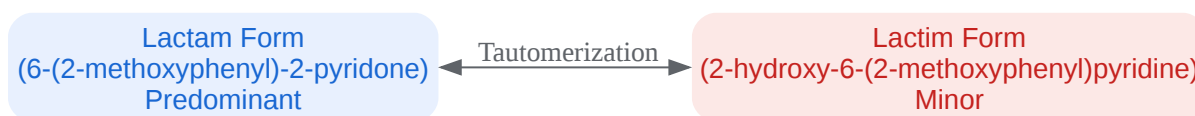
Nomenclature & Registry Data[1][2][3][4]

- IUPAC Name: 6-(2-methoxyphenyl)-1,2-dihydropyridin-2-one[1][2]
- Alternative Names: 6-(2-methoxyphenyl)pyridin-2(1H)-one; **2-hydroxy-6-(2-methoxyphenyl)pyridine** (tautomer); 6-(o-anisyl)-2-pyridone.[1][2]
- Molecular Formula:
[3]
- Molecular Weight: 201.22 g/mol

- CAS Registry Number: While the para-isomer (4-methoxyphenyl) is indexed as 154476-88-7, the specific ortho-isomer (2-methoxyphenyl) is frequently synthesized de novo in research settings and is not widely cataloged in public commercial databases.[1][2] It is best identified by its synthesis precursors (see Section 3).[3][4]

Tautomeric Equilibrium

This compound exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[4] In solution and solid states, the lactam (2-pyridone) form predominates due to the stability of the amide-like resonance, which is critical for its hydrogen-bonding capability in drug-target interactions.[1][2][3]



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Figure 1: Tautomeric equilibrium favoring the 2-pyridone structure.[1][2][3]

Part 2: Synthesis Protocols

The most robust and authoritative method for synthesizing 6-(2-methoxyphenyl)-2-pyridone is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway offers high regioselectivity and mild conditions.[3]

Method A: Suzuki-Miyaura Coupling (Recommended)

This protocol couples a halogenated pyridone with an aryl boronic acid.[3][4]

Reagents:

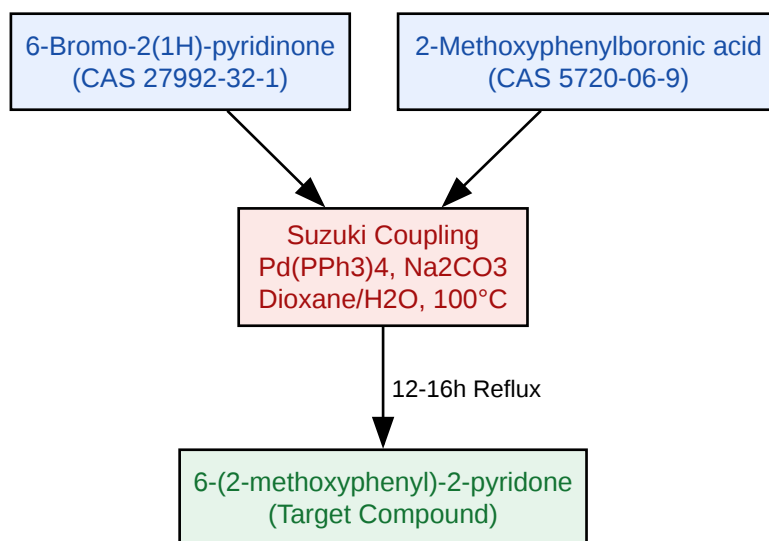
- Substrate: 6-Bromo-2(1H)-pyridinone (CAS 27992-32-1)[1][2][5]
- Coupling Partner: 2-Methoxyphenylboronic acid (CAS 5720-06-9)[1][2][6][7]
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

][3]

- Base: Sodium Carbonate () or Potassium Carbonate ()
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

- Charge: In a round-bottom flask, dissolve 6-bromo-2(1H)-pyridinone (1.0 equiv) and 2-methoxyphenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.
- Activate: Add aqueous (2.0 M, 3.0 equiv).
- Catalyze: Add (5 mol%) under an inert atmosphere (Nitrogen or Argon).
- Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane).[3]
- Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate ().[3][4]
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).



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Figure 2: Synthetic workflow via Suzuki-Miyaura coupling.

Part 3: Characterization & Properties[2]

Researchers must validate the synthesized compound using the following physicochemical markers.

Physicochemical Properties Table[1][3][6]

Property	Value / Description
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, DCM; Poorly soluble in Water
Melting Point	Expected range: 135–145°C (derivative dependent)
H-Bond Donors	1 (NH group)
H-Bond Acceptors	2 (Carbonyl Oxygen, Methoxy Oxygen)

Spectroscopic Identification (Expected Data)[2][3]

- NMR (DMSO-
d₆, 400 MHz):
 - 11.5–12.0 (br s, 1H, NH).[3] Diagnostic of pyridone form.
 - 3.80 (s, 3H, OCH₃).[3]
 - 6.20–6.40 (d, 1H, Pyridone-H5).[1][2][3]
 - 7.00–7.50 (m, 4H, Aryl protons).[3]
- MS (ESI):
 - Calculated
[M+H]⁺: 202.08
 - Found
[M+H]⁺: 202.1[3]

Part 4: Applications in Drug Discovery[2][10][11]

The 6-aryl-2-pyridone scaffold is a versatile template in medicinal chemistry, often functioning as a bioisostere for phenols or amides.[1][2][3][4]

- Kinase Inhibition: The lactam motif (C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=NC(=O)N3) mimics the hydrogen-bonding pattern of the adenine ring in ATP, allowing it to bind to the hinge region of kinases such as Pim-1 and BTK (Bruton's Tyrosine Kinase).[2][3]
- AMPA Receptor Antagonism: 2-pyridones substituted at the 6-position are structural analogs of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist used for epilepsy.[3][4] The 2-methoxyphenyl group provides steric bulk and lipophilicity to occupy hydrophobic pockets in the receptor.[3][4]

References

- Synthesis of 6-Bromo-2-pyridone (Starting M)
 - Source: ChemicalBook & CymitQuimica Catalogs.[3][4]
 - CAS Verification:[1][2]
- Suzuki Coupling Methodology for 2-Pyridones
 - Source: Organic Chemistry Portal - Synthesis of 2-Pyridones.[1][2][4]
 - Context: General methodologies for C6-arylation of pyridones.[2][3][4]
 - Link:[3]
- 2-Methoxyphenylboronic Acid (Reagent)
 - Source: Sigma-Aldrich.[1][2][3][4]
 - CAS Verification:[1][2]
- Medicinal Utility of Pyridone Scaffolds
 - Source: National Institutes of Health (NIH) / PubMed.[3]
 - Title: "Pyridones in drug discovery: Recent advances"[8]
 - Link:[3]

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Sources

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- [2. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-\(4-hydroxyphenyl\)-6-methoxy- \[webbook.nist.gov\]](#)
- [3. 2,6-Dihydroxypyridine - Wikipedia \[en.wikipedia.org\]](#)
- [4. 2\(1H\)-Pyridinone, 1-methoxy- | C6H7NO2 | CID 142492 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. CAS 27992-32-1: 6-Bromo-2\(1H\)-pyridinone | CymitQuimica \[cymitquimica.com\]](#)
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- [7. echemi.com \[echemi.com\]](#)
- [8. Pyridones in drug discovery: Recent advances - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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